![molecular formula C13H9ClN4 B13875742 7-Chloro-6-phenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13875742.png)
7-Chloro-6-phenylpyrido[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6-phenylpyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various scientific fields. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with a chlorine atom at the 7th position and a phenyl group at the 6th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-phenylpyrido[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization with a chlorinating agent to introduce the chlorine atom at the 7th position . The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-6-phenylpyrido[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted pyridopyrimidines, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
7-Chloro-6-phenylpyrido[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 7-Chloro-6-phenylpyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. One of the primary targets is protein kinases, which are enzymes that regulate various cellular processes. The compound acts as an inhibitor of these kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a similar core structure but differ in the substitution pattern and exhibit different biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also share the pyridopyrimidine core but have variations in the functional groups attached to the ring system.
Uniqueness
7-Chloro-6-phenylpyrido[2,3-d]pyrimidin-4-amine is unique due to the presence of the chlorine atom at the 7th position and the phenyl group at the 6th position. These substitutions contribute to its distinct chemical reactivity and biological activity compared to other pyridopyrimidine derivatives .
Propriétés
Formule moléculaire |
C13H9ClN4 |
|---|---|
Poids moléculaire |
256.69 g/mol |
Nom IUPAC |
7-chloro-6-phenylpyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H9ClN4/c14-11-9(8-4-2-1-3-5-8)6-10-12(15)16-7-17-13(10)18-11/h1-7H,(H2,15,16,17,18) |
Clé InChI |
RRUNXMZWQLYNMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C3C(=C2)C(=NC=N3)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


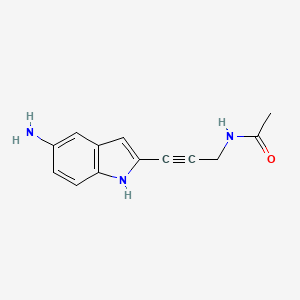
![N-[5-amino-2-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B13875666.png)
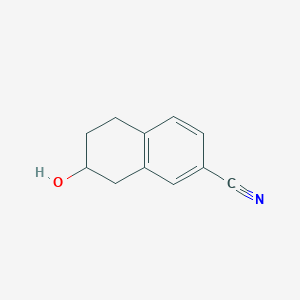

![N-[(2-methylcyclopropyl)methyl]propan-1-amine](/img/structure/B13875677.png)
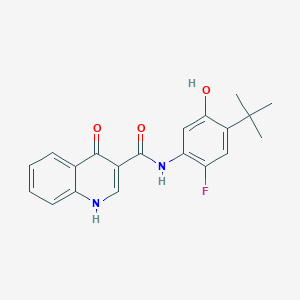
![3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13875691.png)
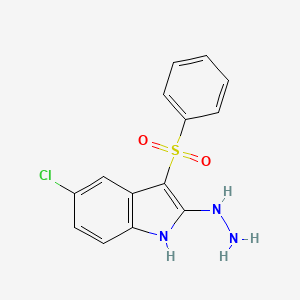
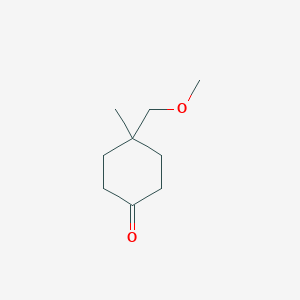

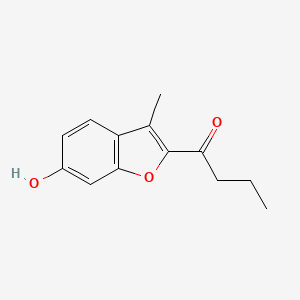
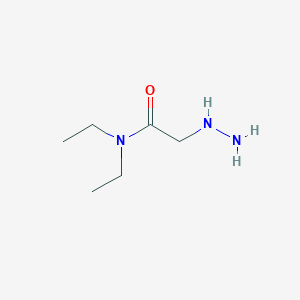

![Tert-butyl 4-[2-chloro-6-(hydroxymethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13875735.png)
